An In-depth Technical Guide to 1-Dehydroxy-23-deoxojessic Acid
An In-depth Technical Guide to 1-Dehydroxy-23-deoxojessic Acid
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 1-Dehydroxy-23-deoxojessic acid, a cycloartane-type triterpene of interest to researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
1-Dehydroxy-23-deoxojessic acid is a naturally occurring cycloartane-type triterpene isolated from Combretum quadrangulare.[1][2] Its chemical structure is characterized by a tetracyclic core with a cyclopropane (B1198618) ring, a feature typical of this class of compounds.
Below is a diagram of the chemical structure of 1-Dehydroxy-23-deoxojessic acid.
Caption: Chemical structure of 1-Dehydroxy-23-deoxojessic acid.
Quantitative data for 1-Dehydroxy-23-deoxojessic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C31H50O3 | [1][3][4] |
| Molecular Weight | 470.73 g/mol | |
| CAS Number | 149252-87-9 | [3] |
| Type | Cycloartane-type triterpene | [2] |
| Appearance | Not reported | |
| Melting Point | 226.8-227.2 °C (Predicted) | |
| Boiling Point | 574.2±33.0 °C (Predicted) | |
| Density | 1.08±0.1 g/cm3 (Predicted) | |
| pKa | 4.54±0.70 (Predicted) | |
| EC50 (murine colon 26-L5 carcinoma cells) | 62.38 μM | [2] |
Experimental Protocols
Isolation and Purification
While a specific protocol for the isolation of 1-Dehydroxy-23-deoxojessic acid has not been detailed in the available literature, a general methodology can be inferred from studies on similar cycloartane-type triterpenes isolated from Combretum species.[1][5][6] The following workflow outlines a likely procedure.
Caption: Generalized workflow for the isolation of 1-Dehydroxy-23-deoxojessic acid.
Methodology:
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Extraction: The dried and powdered leaves of Combretum quadrangulare are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.
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Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions (e.g., ethyl acetate).
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Chromatographic Separation: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Further Purification: Fractions containing the compound of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure 1-Dehydroxy-23-deoxojessic acid.
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Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[6]
Cytotoxicity Assay
1-Dehydroxy-23-deoxojessic acid has been shown to exhibit cytotoxic activity against murine colon 26-L5 carcinoma cells.[2] A general protocol for assessing the cytotoxicity of a compound against colon cancer cell lines is provided below. This is a representative methodology, and specific parameters may vary.
Cell Culture:
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Human colon cancer cell lines (e.g., HT-29, SW480, SW620) are maintained in an appropriate medium such as RPMI-1640, supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.[7]
MTT Assay Protocol:
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Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/mL and incubated overnight to allow for cell attachment.[8]
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Compound Treatment: The cells are then treated with various concentrations of 1-Dehydroxy-23-deoxojessic acid (typically in a range from 0.1 to 100 μM) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
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MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.[7][8]
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Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.[7][8]
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the control, and the EC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which 1-Dehydroxy-23-deoxojessic acid exerts its cytotoxic effects have not yet been elucidated. Given its activity against cancer cells, potential mechanisms could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.
The following diagram illustrates a hypothetical logical relationship for investigating the mechanism of action.
Caption: Logical workflow for investigating the mechanism of action.
Further research is required to explore these possibilities and to identify the specific molecular targets of this compound.
Future Research Directions
While 1-Dehydroxy-23-deoxojessic acid has shown promise as a cytotoxic agent, several areas warrant further investigation:
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Total Synthesis: The development of a total synthesis route would enable the production of larger quantities for further biological evaluation and the synthesis of analogs with potentially improved activity.
-
Mechanism of Action Studies: In-depth studies are needed to determine the specific molecular targets and signaling pathways affected by this compound.
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In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy and safety of 1-Dehydroxy-23-deoxojessic acid as a potential anticancer agent.
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Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of derivatives of 1-Dehydroxy-23-deoxojessic acid would help to establish structure-activity relationships and guide the design of more potent compounds.
This technical guide serves as a foundational resource for researchers and professionals interested in the further exploration and development of 1-Dehydroxy-23-deoxojessic acid. The information provided herein is based on the current state of knowledge, and it is anticipated that future research will continue to expand our understanding of this promising natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-Dehydroxy-23-deoxojessic acid | C31H50O3 | CID 3008861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thirteen novel cycloartane-type triterpenes from Combretum quadrangulare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
